
2-(2-Methoxyphenoxy)ethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenoxy)ethane-1-sulfonamide is an organic compound with the molecular formula C9H13NO4S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to an ethane chain, which is further linked to a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)ethane-1-sulfonamide typically involves the reaction of 2-(2-methoxyphenoxy)ethanol with a sulfonamide reagent. One common method includes the use of chlorosulfonic acid to introduce the sulfonamide group. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process generally includes the following steps:
Preparation of 2-(2-methoxyphenoxy)ethanol: This intermediate is synthesized through the reaction of 2-methoxyphenol with ethylene oxide.
Sulfonation: The intermediate is then reacted with chlorosulfonic acid or another sulfonating agent to introduce the sulfonamide group.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyethane derivatives.
Scientific Research Applications
2-(2-Methoxyphenoxy)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethane-1-sulfonamide: Similar structure but with an ethoxy group instead of a phenoxy group.
N-(2-Methoxyphenyl)ethane-1-sulfonamide: Similar structure but with a phenyl group instead of a phenoxy group.
Uniqueness
2-(2-Methoxyphenoxy)ethane-1-sulfonamide is unique due to the presence of both a methoxyphenoxy group and a sulfonamide group. This combination imparts specific chemical and biological properties that are not observed in similar compounds. The methoxyphenoxy group enhances its solubility and reactivity, while the sulfonamide group provides potential biological activity.
Properties
Molecular Formula |
C9H13NO4S |
|---|---|
Molecular Weight |
231.27 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)ethanesulfonamide |
InChI |
InChI=1S/C9H13NO4S/c1-13-8-4-2-3-5-9(8)14-6-7-15(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12) |
InChI Key |
ITQNMHDFKYEFGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13490603.png)
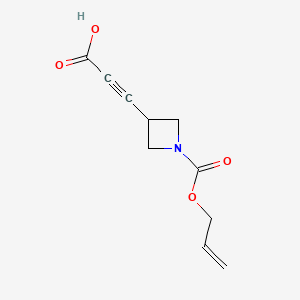
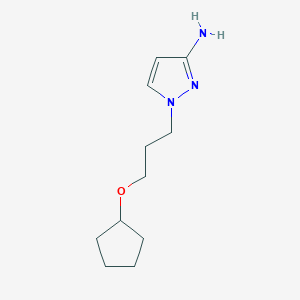
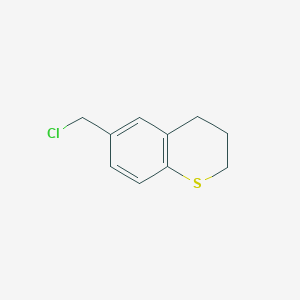
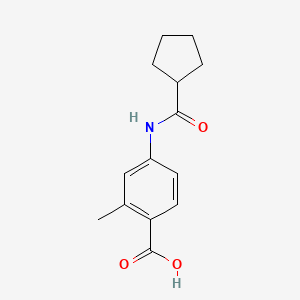
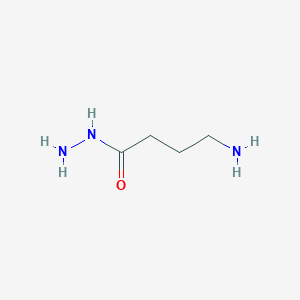
![2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-phenylcyclopent-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; trifluorotris(1,1,2,2,2-pentafluoroethyl)-lambda5-phosphanuide](/img/structure/B13490650.png)
![2-Amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid](/img/structure/B13490655.png)
![1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B13490657.png)


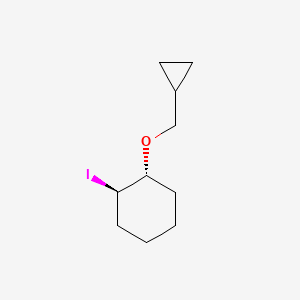
![2H,3H-furo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B13490684.png)
![2-Azaspiro[3.5]nonan-7-amine](/img/structure/B13490686.png)
